molecular formula C15H14N6O2 B12176114 N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B12176114
M. Wt: 310.31 g/mol
InChI Key: CGBPKHGIAMDFIA-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring, a cyclopropyl group, and a phthalazine moiety. It has been studied for its potential biological activities and its role as an inhibitor in various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the cyclopropyl group. The final steps often involve the formation of the phthalazine ring and the carboxamide group under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biochemical pathways.

    Medicine: Research has indicated its potential as a therapeutic agent for treating diseases related to its inhibitory activity.

    Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor by binding to the active sites of enzymes or proteins, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in certain diseases.

Comparison with Similar Compounds

    N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide: can be compared with other triazole and phthalazine derivatives.

    Imidazo-triazine derivatives: These compounds share a similar triazole ring structure but differ in their overall molecular architecture.

    METTL3 inhibitory compounds: These compounds also act as enzyme inhibitors but target different molecular pathways.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential as a versatile inhibitor in various biochemical applications.

Properties

Molecular Formula

C15H14N6O2

Molecular Weight

310.31 g/mol

IUPAC Name

N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-3-methyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C15H14N6O2/c1-21-14(23)10-5-3-2-4-9(10)11(20-21)13(22)17-15-16-12(18-19-15)8-6-7-8/h2-5,8H,6-7H2,1H3,(H2,16,17,18,19,22)

InChI Key

CGBPKHGIAMDFIA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NNC(=N3)C4CC4

Origin of Product

United States

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